molecular formula C12H13N3O B13429170 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13429170
M. Wt: 215.25 g/mol
InChI Key: VSIAVTNHKRQDAL-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an isopropyl group at position 1, a pyridin-2-yl group at position 3, and a carbaldehyde group at position 5 of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically requires acidic or basic conditions and can be catalyzed by various metal salts.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products:

    Oxidation: 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

    1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-amine: Similar structure but with an amine group instead of an aldehyde group.

    1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    1-Isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness: The presence of the aldehyde group at position 5 of the pyrazole ring in 1-isopropyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde makes it unique compared to its analogs. This functional group imparts distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-propan-2-yl-5-pyridin-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C12H13N3O/c1-9(2)15-10(8-16)7-12(14-15)11-5-3-4-6-13-11/h3-9H,1-2H3

InChI Key

VSIAVTNHKRQDAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=N2)C=O

Origin of Product

United States

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